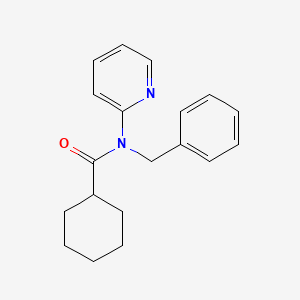
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyl and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzylamine and 2-aminopyridine. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to accelerate the reaction and improve selectivity. The use of automated systems and real-time monitoring can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The benzyl and pyridinyl groups can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions include oxidized amides, reduced amides, and substituted derivatives with various functional groups attached to the benzyl or pyridinyl rings .
Scientific Research Applications
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Shares the pyridinyl group but differs in the acyl moiety.
N-benzyl-2-pyridylacetamide: Similar structure with a different acyl group.
N-(pyridin-2-yl)cyclohexanecarboxamide: Lacks the benzyl group but has a similar core structure.
Uniqueness
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide is unique due to the presence of both benzyl and pyridinyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and enhances its potential as a multifunctional compound .
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLLEFRJPIDQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5787120.png)
![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![5-[5-(2,5-Dichlorophenyl)furan-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)
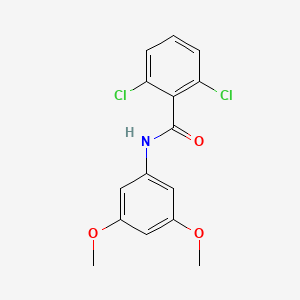
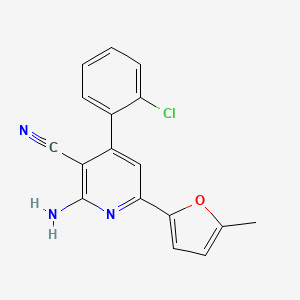
![7-BENZYL-8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B5787152.png)

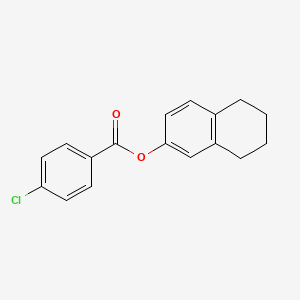

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)
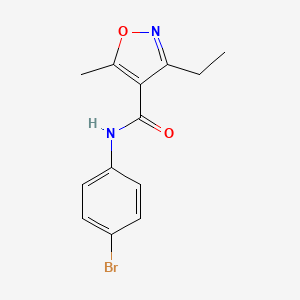
![4-fluoro-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5787224.png)
